molecular formula C19H33NO3 B13422009 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod

4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod

Cat. No.: B13422009
M. Wt: 323.5 g/mol
InChI Key: FPRPJRRMSPRIRR-UHFFFAOYSA-N
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Description

4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is a derivative of Fingolimod, a sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis, an autoimmune condition affecting the central nervous system. The compound 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is known for its role in modulating immune responses by inhibiting lymphocyte emigration from lymphoid organs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control .

Chemical Reactions Analysis

Types of Reactions

4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and limiting immune responses. The compound specifically targets receptors 1, 3, 4, and 5, modulating various immune pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other similar compounds .

Properties

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

2-amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]propane-1,3-diol

InChI

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-18(23)17-10-8-16(9-11-17)12-13-19(20,14-21)15-22/h8-11,18,21-23H,2-7,12-15,20H2,1H3

InChI Key

FPRPJRRMSPRIRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=C(C=C1)CCC(CO)(CO)N)O

Origin of Product

United States

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